molecular formula C13H8Br2O3 B473208 Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester CAS No. 791796-06-0

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

Cat. No.: B473208
CAS No.: 791796-06-0
M. Wt: 372.01g/mol
InChI Key: PWYPBRLIJRYTCL-UHFFFAOYSA-N
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Description

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester is an organic compound with the molecular formula C13H8Br2O3 It is characterized by the presence of a hydroxyphenyl group and two bromine atoms attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester typically involves the esterification of 4-hydroxyphenol with 2,5-dibromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of less brominated derivatives.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less brominated phenyl benzoates.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of hydroxy and bromine groups makes it versatile for various chemical transformations and research purposes.

Properties

IUPAC Name

(4-hydroxyphenyl) 2,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O3/c14-8-1-6-12(15)11(7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYPBRLIJRYTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC(=O)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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